molecular formula C19H17FN2O2 B2627665 4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one CAS No. 1008200-17-6

4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one

Cat. No.: B2627665
CAS No.: 1008200-17-6
M. Wt: 324.355
InChI Key: CBSKAEAQOGMACU-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Acylation: The pyrazolone intermediate is then acylated with 4-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones.

Scientific Research Applications

4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other pyrazolone derivatives.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methylphenyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
  • 4-[2-(4-Bromophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
  • 4-[2-(4-Methylphenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one

Uniqueness

4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-3-9-16(10-4-12)22-19(24)18(13(2)21-22)17(23)11-14-5-7-15(20)8-6-14/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSKAEAQOGMACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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